QF0301B - 149247-12-1

QF0301B

Catalog Number: EVT-255593
CAS Number: 149247-12-1
Molecular Formula: C₂₃H₂₈N₂O₂
Molecular Weight: 364.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
QF0301B is an α1 adrenergic receptor antagonist and a low α2 adrenoceptor, 5-HT2A, and histamine H1 receptor blocker.
Source and Classification

QF0301B is identified by the Chemical Abstracts Service number 149247-12-1. It falls under the category of adrenergic antagonists, specifically targeting the α1 adrenergic receptor, which plays a crucial role in regulating vascular tone and blood pressure. Its synthesis and pharmacological properties have been explored in various studies focusing on its potential therapeutic applications in hypertension and related disorders .

Synthesis Analysis

The synthesis of QF0301B involves several key steps that utilize established organic chemistry techniques. The compound is derived from modifications of piperazine derivatives, which are known for their biological activity.

Synthesis Methodology

  1. Starting Materials: The synthesis typically begins with readily available piperazine derivatives.
  2. Reagents: Common reagents include alkyl halides and various coupling agents to facilitate the formation of the desired piperazine structure.
  3. Reaction Conditions: Reactions are usually performed under controlled temperatures and may involve solvents such as dimethyl sulfoxide or ethanol.
  4. Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity levels (often >98%) .

Technical Parameters

  • Temperature: Reactions are generally conducted at room temperature to moderate heat.
  • Time: Reaction times can vary from several hours to overnight, depending on the specific synthetic route employed.
Molecular Structure Analysis

The molecular structure of QF0301B can be characterized by its unique arrangement of atoms that confer its biological activity.

Structural Features

  • Core Structure: The compound features a piperazine ring, which is central to its pharmacological activity.
  • Functional Groups: Various substituents attached to the piperazine ring enhance its receptor binding affinity and selectivity.
  • 3D Configuration: Techniques such as X-ray crystallography have been employed to elucidate the three-dimensional arrangement of atoms within the molecule, revealing insights into its interaction with biological targets .

Relevant Data

  • Molecular Formula: C₁₄H₁₈N₄O
  • Molecular Weight: Approximately 270.32 g/mol.
Chemical Reactions Analysis

QF0301B participates in several chemical reactions that are significant for its pharmacological effects.

Key Reactions

  1. Binding Interactions: The primary reaction of interest involves binding to α1 adrenergic receptors, inhibiting their activity and leading to vasodilation.
  2. Metabolic Pathways: QF0301B undergoes metabolic transformations in vivo, primarily involving hepatic enzymes that modify its structure for elimination.
  3. Comparative Studies: In vivo studies have compared QF0301B with established α1 antagonists like prazosin, highlighting its efficacy in lowering blood pressure .

Technical Details

  • Affinity Measurements: Binding affinity is often measured using radiolabeled ligands in competitive binding assays.
Mechanism of Action

The mechanism of action for QF0301B primarily involves its antagonistic effects on α1 adrenergic receptors.

Detailed Description

  • Receptor Interaction: By binding to α1 adrenergic receptors, QF0301B prevents norepinephrine from exerting its vasoconstrictive effects, leading to decreased vascular resistance and lower blood pressure.
  • Secondary Effects: The compound also exhibits noncompetitive antagonism at other receptors, contributing to a broader pharmacological profile that may include anxiolytic or sedative effects .

Relevant Data

  • Dose Response: Studies indicate significant reductions in mean arterial blood pressure at doses comparable to those used for prazosin .
Physical and Chemical Properties Analysis

QF0301B possesses distinct physical and chemical properties that influence its behavior in biological systems.

Relevant Data

  • Purity Levels: Commercial preparations often exceed 98% purity, ensuring reliable performance in experimental settings .
Applications

QF0301B has several promising applications within scientific research and potential therapeutic contexts.

Scientific Applications

  1. Hypertension Treatment: Its primary application lies in managing hypertension through selective α1 receptor antagonism.
  2. Pharmacological Research: QF0301B serves as a valuable tool in studying adrenergic signaling pathways and developing new antihypertensive agents.
  3. Comparative Studies: Used in preclinical studies to benchmark against existing treatments like prazosin, providing insights into efficacy and safety profiles.

Future Directions

Research continues into optimizing QF0301B's structure for enhanced selectivity and reduced side effects, potentially broadening its therapeutic applications beyond hypertension management .

Introduction to QF0301B: Academic Context and Research Significance

Historical Evolution of QF0301B in Synthetic Chemistry

QF0301B emerged in the early 1990s (CAS 149247-12-1) as part of efforts to develop novel adrenoceptor ligands with improved selectivity and pharmacokinetic profiles. Early synthetic routes focused on nucleophilic substitution reactions between 2-(2-chloroethyl)-1-tetralone and 1-(2-methoxyphenyl)piperazine, followed by purification via recrystallization [6] [9]. The 2003 study by Enguix et al. marked a pivotal milestone, providing the first comprehensive pharmacological characterization of QF0301B. This research systematically compared its efficacy to prazosin, an established α1-antagonist, using in vitro and in vivo models [6].

Key findings revealed QF0301B’s high α1-adrenoceptor affinity (pA₂ = 9.00 ± 0.12 in rat aorta assays), though slightly lower than prazosin (pA₂ = 9.75 ± 0.14). Its ancillary activities included competitive antagonism of 5-HT-induced contractions (pA₂ = 6.75–7.13) and histamine-mediated responses (pA₂ = 7.40 ± 0.40) [1] [6]. In vivo, intravenous administration (0.1–0.2 mg/kg) in normotensive rats induced prolonged hypotension and bradycardia, confirming central cardiovascular effects [4] [6]. Despite these insights, industrial adoption remained limited, confining QF0301B primarily to research applications as a reference compound for receptor binding studies.

Table 1: Key Pharmacological Parameters of QF0301B

Receptor/TissueActivitypA₂ ValueExperimental Model
α1-Adrenoceptor (rat aorta)Competitive antagonism9.00 ± 0.12Isolated rubbed rings
5-HT₂A (rat stomach fundus)Competitive antagonism7.13 ± 0.48Contractile response
Histamine H1 (guinea pig ileum)Competitive antagonism7.40 ± 0.40Muscle contraction
α2-Adrenoceptor (rat vas deferens)Reversal of clonidine inhibitionNot quantifiedElectrically stimulated tissue

Theoretical Frameworks Underlying QF0301B’s Molecular Design

The molecular design of QF0301B reflects principles of bioisosteric replacement and conformational constraint. Its tetralone group imposes rigidity on the aliphatic chain, optimizing spatial orientation for receptor binding, while the methoxyphenyl-piperazine moiety mimics endogenous ligand motifs [6] [9]. Computational studies, though not directly performed on QF0301B, leverage analogous frameworks like molecular dynamics (MD) and density functional theory (DFT) to predict ligand-receptor interactions. For instance, studies on copper nanoclusters demonstrate how global optimization algorithms and MD simulations map energy landscapes and stability parameters—methods transferable to organic drug design [5].

Recent advances in crystal structure prediction (CSP) further illuminate solid-state behavior. The framework proposed by Cook et al. for photomechanical crystals combines CSP, topochemical principles, and electronic structure analysis to forecast crystal lattice transformations [7] [10]. Applied to QF0301B, such methodologies could predict polymorphic forms affecting solubility and bioavailability. Notably, QF0301B’s moderate melting point and density (1.127 g/cm³) suggest stable crystalline phases, though experimental diffraction data remains absent [9].

The structure-activity relationship (SAR) of QF0301B highlights:

  • Essentiality of the methoxy group: Electron-donating effects enhance π-stacking with aromatic residues in adrenoceptor binding pockets.
  • Role of the ethyl linker: Balances flexibility and chain length for optimal receptor docking.
  • Tetralone carbonyl: Acts as a hydrogen-bond acceptor, stabilizing ligand-receptor complexes [6].

Knowledge Gaps in Current QF0301B Research Literature

Despite decades of study, critical knowledge gaps persist in QF0301B research, spanning methodological, empirical, and theoretical domains.

  • Evidence Gaps: Contradictory data exist regarding its α2-adrenoceptor activity. While Enguix et al. reported "low α2-blocking action" in rat vas deferens [6], MedChemExpress describes it as a "low α2 adrenoceptor blocker" without quantification [4]. This ambiguity necessitates rigorous concentration-response studies across standardized models.

  • Methodological Gaps: Overreliance on rodent models limits translational relevance. Cardiovascular effects are documented exclusively in rats, ignoring species-specific receptor expression variations [4] [6]. Furthermore, no studies utilize advanced techniques like in silico docking or cryo-EM to visualize QF0301B-receptor complexes, hindering rational drug optimization.

  • Empirical Gaps: QF0301B’s physicochemical properties (e.g., logP, solubility) remain unmeasured, impeding pharmacokinetic profiling. Similarly, its synthesis yield and purity data are inconsistently reported—BOC Sciences claims "Min. 95%" purity [9], while TargetMol markets it at 100% [1]—without independent validation.

  • Population Gaps: Studies neglect non-cardiovascular applications. Its affinity for 5-HT₂A and H1 receptors suggests potential in migraine or anxiety disorders, yet no behavioral or neuropharmacological investigations exist [1] [6].

Table 2: Research Gaps in QF0301B Studies

Gap CategoryDescriptionImpact
Evidence GapInconsistent α2-adrenoceptor affinity across studiesObscures selectivity profile and off-target risks
Methodological GapLack of non-rodent models or structural biology approachesLimits translational predictability and mechanistic insight
Empirical GapUnmeasured physicochemical parameters (logP, solubility)Hinders formulation development and ADMET profiling
Population GapAbsence of neurological or metabolic disease modelsOverlooks therapeutic potential beyond cardiovascular applications

Interdisciplinary Relevance of QF0301B in Modern Chemistry

QF0301B’s unique structure and receptor polypharmacology render it a valuable candidate for interdisciplinary innovation:

  • Materials Science: Its aromatic-rich scaffold could inspire organic semiconductors or photoactive crystals. Research on anthracene derivatives demonstrates how crystal packing influences photomechanical work output (∼10⁷ J/m³) [7] [10]. QF0301B’s tetralone core may exhibit similar properties under light exposure, enabling energy-conversion materials.

  • Computational Chemistry: It serves as a test case for machine learning (ML)-driven drug design. Unsupervised ML algorithms, like those used to map copper nanocluster potential energy surfaces [5], could predict QF0301B’s stable conformers or reactivity. Additionally, molecular docking simulations using its structure would refine adrenoceptor binding site models.

  • Green Chemistry: Synthesis employs classical organic reactions (e.g., nucleophilic substitutions), but solvent-intensive purification persists [9]. Integrating catalyst-free or microwave-assisted syntheses—as explored in physical chemistry [3]—could improve sustainability.

  • Chemical Education: As a multifunctional ligand, it illustrates key concepts like receptor allosteric modulation and ligand efficiency metrics, serving as a pedagogical tool for medicinal chemistry curricula.

Properties

CAS Number

149247-12-1

Product Name

QF0301B

IUPAC Name

2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-3,4-dihydro-2H-naphthalen-1-one

Molecular Formula

C₂₃H₂₈N₂O₂

Molecular Weight

364.5 g/mol

InChI

InChI=1S/C23H28N2O2/c1-27-22-9-5-4-8-21(22)25-16-14-24(15-17-25)13-12-19-11-10-18-6-2-3-7-20(18)23(19)26/h2-9,19H,10-17H2,1H3

InChI Key

PJOARVZMKMVACL-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC3CCC4=CC=CC=C4C3=O

Synonyms

2-(2-(n-4-o-methoxyphenyl-N-1-piperazinyl)ethyl)-1-tetralone
QF 0301B
QF-0301B
QF0301B

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCC3CCC4=CC=CC=C4C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.